N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-7-4-8-13-15(12)19-16(21-13)18-14(20)10-9-11-5-2-1-3-6-11/h1-10H,(H,18,19,20)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFIXZYLXTXCK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide typically involves the coupling of substituted 2-amino benzothiazoles with cinnamic acid derivatives. One common method includes the following steps:
Preparation of 2-amino-4-fluorobenzothiazole: This intermediate can be synthesized by reacting 4-fluoroaniline with carbon disulfide and bromine, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and various kinases involved in inflammation and cancer.
Pathways Involved: It modulates signaling pathways like the NF-κB pathway, leading to anti-inflammatory and anticancer effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound is compared to analogs with variations in the benzothiazole substituents, cinnamamide modifications, and N-methylation of the amide group. Key examples include:
Table 1: Structural Features and Physical Properties
Key Observations :
- Substituent Effects: The 4-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs like BZTcin1 . Bromine substitution (e.g., 5-Bromo-thiazol-2-yl) increases melting points, suggesting enhanced crystallinity .
Key Observations :
- Fluorine vs. Other Halogens : Bromine substituents (e.g., 5-Bromo-thiazol-2-yl) improved protease inhibition, suggesting halogen size and electronegativity modulate target engagement .
- Cinnamamide Modifications : Electron-donating groups (e.g., 4-methoxy in BZTcin3) may enhance photoprotective effects by stabilizing radical intermediates .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole ring substituted with a fluorine atom at the 4-position and is linked to a cinnamide moiety. The compound can be synthesized through the coupling of substituted 2-amino benzothiazoles with cinnamic acid derivatives, employing reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and various kinases that are crucial in inflammatory pathways and cancer progression .
- Pathways Involved : It modulates critical signaling pathways, including the NF-κB pathway, which plays a significant role in inflammation and tumorigenesis .
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. Notable findings include:
- Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
- Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells through modulation of survival signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism may involve inhibition of bacterial enzymes essential for cell division, similar to known sulfonamide antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Fluorine substitution on thiazole ring | High potency against A549 and HeLa cells | Active against Gram-positive and Gram-negative bacteria |
| N-(4-methylthiazol-2-yl)cinnamamide | Methyl group on thiazole | Moderate potency against K562 cells | Limited antimicrobial activity |
| N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide | Fluorine at different position | Variable anticancer effects | Potentially lower antimicrobial efficacy |
Case Studies
- Study on Anticancer Effects : A study published in 2021 highlighted that derivatives of this compound showed enhanced cytotoxicity when tested against various cancer cell lines. The compound was noted for its ability to induce apoptosis more effectively than traditional chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of related thiazole compounds, revealing that modifications in the structure significantly influenced their effectiveness against bacterial strains. This study suggested that incorporating specific substituents could enhance both anticancer and antimicrobial activities .
Q & A
Q. What are the standard synthetic protocols for synthesizing N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide?
Methodological Answer: The synthesis typically involves coupling a fluorinated benzothiazole amine with cinnamoyl chloride. A representative protocol includes:
- Step 1: Prepare 2-amino-4-fluorobenzo[d]thiazole via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromo-4-fluoroacetophenone) under basic conditions (K₂CO₃/EtOH, reflux) .
- Step 2: React the amine with cinnamoyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Yield Optimization: Adjust molar ratios (1:1.2 amine:cinnamoyl chloride) and reaction time (4–6 hours) to achieve yields of 65–75% .
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Identify key signals (e.g., fluorobenzothiazole protons at δ 7.19–8.50 ppm, cinnamoyl vinyl protons at δ 6.5–7.5 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ calculated: 339.0420, observed: 339.0423) .
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles for stereochemical confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Modify the cinnamamide aryl group (e.g., electron-withdrawing/-donating groups) or benzothiazole fluorination position. Test derivatives against target proteins (e.g., CDK7, COX1/2) .
- Biological Assays: Use in vitro models (e.g., cancer cell lines) to measure IC₅₀ values. For example:
| Derivative | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| 7n | 4-Fluorophenyl | 0.8 | CDK7 |
| 7o | 4-Methoxyphenyl | 1.2 | CDK7 |
Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
- Reproducibility Checks: Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
- Structural Reanalysis: Re-examine compound purity via HPLC and revalidate assignments using 2D NMR (HSQC, HMBC) to rule out regioisomeric byproducts .
- Example: A prior study corrected mislabeled anti-tumor derivatives (7n vs. 7o) after identifying a synthesis error in the benzothiazole-thiol intermediate .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., CDK7 active site). Key interactions include hydrogen bonds with Thr97 and hydrophobic contacts with Phe94 .
- ADMET Prediction: Employ SwissADME to assess logP (optimal range: 2.5–3.5), CNS permeability, and CYP450 inhibition.
- Case Study: this compound showed high metabolic stability (t₁/₂ > 4 hours in rat liver microsomes) due to fluorine-induced resistance to oxidative degradation .
Q. How are metabolic pathways and excretion profiles studied for this compound?
Methodological Answer:
- In Vivo Models: Administer radiolabeled compound to Sprague-Dawley rats. Collect bile/urine over 24 hours.
- Metabolite ID: Use LC-HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Key Data: Five metabolites were identified in bile, with the parent compound accounting for 60% of total excretion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
